1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of sterically hindered fluorinated benzene derivatives is a topic of interest in the field of organic chemistry due to their potential applications in various chemical reactions and material science. In one study, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized through aromatic nucleophilic substitution, using lithium dimesitylphosphide and hexafluorobenzene . Another research paper describes the synthesis of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, indicating the presence of rotational isomers and the possibility of converting this aryl bromide to the corresponding aryllithium . Additionally, 1-bromo-3,5-bis(trifluoromethyl)benzene was prepared from 1,3-bis(fluoromethyl)benzene, showcasing its versatility as a starting material for organometallic synthesis .
Molecular Structure Analysis
The molecular structures of these synthesized compounds were confirmed using various spectroscopic methods, including NMR and X-ray crystallography. For instance, the molecular structures of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives were investigated, revealing unusually large bond angles around phosphorus atoms . The crystal structure of 1,3,5-tris(chloromercurio)benzene was determined, providing insights into the arrangement of substituents around the benzene ring .
Chemical Reactions Analysis
The reactivity of these fluorinated benzene derivatives was explored in various chemical reactions. For example, the photocatalytic reaction of N-aryl amino acids with 2-bromo-3,3,3-trifluoropropene led to the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines . The bromination of Aryl-Himachalene resulted in a novel dibromo compound, which was characterized by spectroscopic methods and single crystal X-ray diffraction .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and the presence of substituents. The steric hindrance in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene was evident from the NMR spectra, which showed rotational isomers and peak coalescence at elevated temperatures . The electronic properties, such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) were also studied using density functional theory (DFT) calculations, providing a deeper understanding of the compounds' reactivity .
Scientific Research Applications
Versatile Starting Material in Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to the target compound, has been utilized as a starting material for various organometallic syntheses. This compound has shown versatility in reactions involving phenylmagnesium, -lithium, and -copper intermediates, underscoring its importance in synthetic chemistry (Porwisiak & Schlosser, 1996).
Regioselective Deprotonation and Synthesis
Bromo(trifluoromethyl)benzenes, which include variants of the target compound, exhibit interesting behavior in deprotonation reactions. They can undergo selective deprotonation adjacent to a halogen substituent when treated with alkyllithiums. This property is exploited for achieving optional site selectivities in synthesis, demonstrating its utility in precision organic synthesis (Mongin, Desponds & Schlosser, 1996).
Generation of Arynes
Compounds structurally similar to the target, like 1-bromo-(trifluoromethoxy)benzenes, are used to generate arynes, which are reactive intermediates in organic chemistry. These arynes can be further reacted to produce various derivatives, demonstrating the compound's potential in complex synthetic pathways (Schlosser & Castagnetti, 2001).
Steric Effects in Organic Reactions
The trifluoromethyl group in bromo(trifluoromethyl)benzenes, similar to the target compound, can act as both an emitter and transmitter of steric pressure in reactions. This affects the selectivity and reactivity in deprotonation reactions, highlighting the compound's significance in studying steric effects in organic chemistry (Schlosser et al., 2006).
Bromo-Substituted Benzenes in Material Science
Similar bromo-substituted benzenes have been investigated for their NMR properties and potential applications in material science. These compounds exhibit interesting behaviors, like rotational isomerism, which can be relevant in designing new materials and studying molecular dynamics (Steele, Micha‐Screttas & Screttas, 2004).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF7/c8-2-5(11)3(9)1(7(13,14)15)4(10)6(2)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONVNRFILRLHJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347850 | |
Record name | 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
CAS RN |
17823-46-0 | |
Record name | 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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